(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL N, N-Didesmethyltramadol is considered to be a practically insoluble (in water) and relatively neutral molecule. N, N-Didesmethyltramadol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, N-didesmethyltramadol is primarily located in the cytoplasm and membrane (predicted from logP). N, N-Didesmethyltramadol and formaldehyde can be biosynthesized from N-desmethyltramadol through its interaction with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In humans, N, N-didesmethyltramadol is involved in the tramadol metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 931115-27-4
VCID: VC20771173
InChI: InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1
SMILES: COC1=CC=CC(=C1)C2(CCCCC2CN)O
Molecular Formula: C₁₄H₂₁NO₂
Molecular Weight: 235.32 g/mol

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

CAS No.: 931115-27-4

Cat. No.: VC20771173

Molecular Formula: C₁₄H₂₁NO₂

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL - 931115-27-4

Specification

Description N, N-Didesmethyltramadol is considered to be a practically insoluble (in water) and relatively neutral molecule. N, N-Didesmethyltramadol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, N-didesmethyltramadol is primarily located in the cytoplasm and membrane (predicted from logP). N, N-Didesmethyltramadol and formaldehyde can be biosynthesized from N-desmethyltramadol through its interaction with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In humans, N, N-didesmethyltramadol is involved in the tramadol metabolism pathway.
CAS No. 931115-27-4
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
IUPAC Name (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
Standard InChI InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1
Standard InChI Key QNPPIKMBCJUUTG-OCCSQVGLSA-N
Isomeric SMILES COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O
SMILES COC1=CC=CC(=C1)C2(CCCCC2CN)O
Canonical SMILES COC1=CC=CC(=C1)C2(CCCCC2CN)O

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